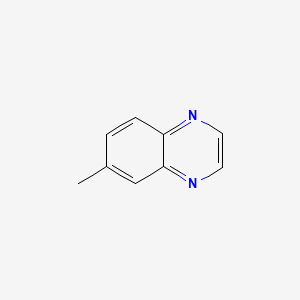

6-Methylquinoxaline

説明

Historical Context and Evolution of Quinoxaline (B1680401) Chemistry Research

The journey of quinoxaline chemistry began over a century ago with the first reported syntheses by Körner and Hinsberg in 1884. rsc.orgmdpi.comresearchgate.net These early methods typically involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. rsc.orgmdpi.com For decades, research primarily focused on refining these synthetic routes and exploring the fundamental reactivity of the quinoxaline ring.

The mid-20th century marked a turning point as the biological activities of quinoxaline derivatives came to light. The discovery of naturally occurring antibiotics like echinomycin (B1671085) and levomycin, which contain a quinoxaline moiety, spurred significant interest in their potential as therapeutic agents. ipp.ptscielo.org.za This led to a surge in research aimed at synthesizing and evaluating a wide array of quinoxaline derivatives for various pharmacological applications. mtieat.org

Significance of Quinoxaline Scaffold in Contemporary Chemical Science

The quinoxaline scaffold is a cornerstone in modern chemical research due to its diverse range of applications. Its derivatives have demonstrated a remarkable breadth of biological activities, including:

Anticancer: Quinoxaline derivatives have shown potential in inhibiting tumor growth and are being investigated as anticancer agents. ipp.ptontosight.airsc.org

Antimicrobial: The scaffold is a key component in compounds exhibiting antibacterial and antifungal properties. mdpi.comontosight.aisapub.org

Antiviral: Certain quinoxaline derivatives have displayed activity against various viral strains. ipp.ptmdpi.comontosight.ai

Anti-inflammatory: The anti-inflammatory potential of quinoxaline derivatives is an active area of research. mdpi.comsapub.org

Other Therapeutic Areas: Research has also explored their use as antimalarial, antidepressant, and antidiabetic agents. mdpi.comresearchgate.net

Beyond medicine, the unique electronic properties of the quinoxaline ring system have led to its use in materials science. Quinoxaline derivatives are utilized in the development of:

Organic Light-Emitting Diodes (OLEDs): Their electroluminescent properties make them suitable for use in display technologies. ipp.ptresearchgate.net

Dyes and Fluorescent Materials: The scaffold's ability to absorb and emit light is harnessed in the creation of various dyes and fluorescent probes. researchgate.netscielo.org.za

Organic Semiconductors: Their semiconductor properties are being explored for applications in electronics. researchgate.netscielo.org.za

Research Trajectories of 6-Methylquinoxaline and its Derivatives

The presence of the methyl group at the 6-position of the quinoxaline ring influences its electronic properties and provides a handle for further chemical modification. Research on this compound and its derivatives has followed several key trajectories:

Synthesis and Functionalization: A primary focus has been on the efficient synthesis of the this compound core and its subsequent functionalization. For instance, the condensation of 4-methylbenzene-1,2-diamine with oxalaldehyde is a common method to produce this compound. acs.org Further reactions, such as the bromination of the methyl group, allow for the introduction of other functional groups, leading to the creation of a library of derivatives. acs.org

Biological Evaluation: A significant body of research is dedicated to exploring the biological activities of this compound derivatives. For example, (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives have been synthesized and evaluated for their antifungal and antioxidant properties. acs.org Other studies have investigated derivatives like 5-Amino-7-chloro-1,4-dihydro-6-methylquinoxaline-2,3-dione for their antimicrobial, antiviral, and anticancer potential. ontosight.ai

Corrosion Inhibition: Researchers have explored the use of this compound derivatives as corrosion inhibitors for metals. For example, this compound-2,3(1H,4H)-dione has been studied for its ability to protect carbon steel in acidic environments. researchgate.net The inhibitory effect is attributed to the adsorption of the molecule onto the metal surface, forming a protective layer. researchgate.net

Materials Science: The impact of the methyl group on the photophysical properties of quinoxaline is another area of investigation. The synthesis of compounds like 4,4'-(this compound-2,3-diyl)bis(N,N-diphenylaniline) highlights the exploration of these derivatives in the context of materials with specific electronic and optical properties. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRARURJYPOUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287490 | |

| Record name | 6-Methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-72-5 | |

| Record name | 6-Methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6344-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Strategic Approaches to 6-Methylquinoxaline Synthesis

The synthesis of the this compound scaffold is primarily achieved through two main strategic pathways. The first involves the direct construction of the quinoxaline (B1680401) ring system, while the second involves the functionalization of a pre-existing this compound molecule.

Optimized Condensation Reactions with 1,2-Diamines and 1,2-Dicarbonyl Compounds

The classical and most direct route to quinoxaline derivatives is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. bioinfopublication.orgencyclopedia.pub For the synthesis of this compound, this involves the reaction of 3,4-diaminotoluene (B134574) with a glyoxal (B1671930) derivative. googleapis.comgoogle.comgoogle.comgoogle.com This method is valued for its atom economy and straightforward approach to the core heterocyclic structure. Various protocols have been developed to optimize this reaction, focusing on improving yields, reducing reaction times, and employing more environmentally benign conditions. primescholars.comdergipark.org.tracademie-sciences.fr

The generally accepted mechanism for the formation of the quinoxaline ring from a 1,2-diamine and a 1,2-dicarbonyl compound proceeds through a series of condensation and cyclization steps. The reaction is often catalyzed by an acid, which protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, increasing its electrophilicity. ijrar.org This is followed by a nucleophilic attack from one of the amino groups of the 1,2-diamine. ijrar.orgpharmacophorejournal.com

The plausible reaction mechanism can be outlined as follows:

Protonation of a carbonyl group of the 1,2-dicarbonyl compound. ijrar.org

Nucleophilic attack by one of the amino groups of the o-phenylenediamine (B120857) derivative on the activated carbonyl carbon. ijrar.orgacgpubs.org

An intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl group.

Subsequent dehydration (loss of two water molecules) from the cyclized intermediate leads to the formation of the aromatic quinoxaline ring. acgpubs.org

This tandem substitution-cyclization-aromatization process is an efficient way to construct the quinoxaline scaffold. researchgate.net

In a move towards greener and more sustainable chemistry, several catalyst-free methods for quinoxaline synthesis have been developed. encyclopedia.pub These protocols often utilize alternative energy sources or reaction media to drive the condensation without the need for a chemical catalyst.

One such method involves the use of ultrasound irradiation. scispace.com The condensation of 1,2-diamines and 1,2-dicarbonyl compounds can be achieved in good to excellent yields (80-99%) in ethanol (B145695) under ultrasound, significantly reducing reaction times. scispace.com Another approach is the use of ball milling, a mechanochemical technique that can facilitate the reaction in a solvent-free or low-solvent environment. rsc.org For instance, the reaction between 4-methyl-1,2-phenylenediamine and 4,4'-dimethoxybenzil (B72200) under ball milling conditions yields the corresponding this compound derivative in 100% yield. rsc.org These methods are advantageous as they often simplify work-up procedures and avoid the use of potentially hazardous catalysts. researchgate.netscispace.commolaid.com

Multi-Step Halogenation-Oxidation Pathways

An alternative synthetic strategy involves the modification of the methyl group of this compound, typically to produce quinoxaline-6-carboxylic acid, a valuable pharmaceutical intermediate. google.com Direct one-step oxidation of the methyl group has proven to be challenging and often unsuccessful. googleapis.comgoogle.com Consequently, a multi-step pathway involving halogenation followed by oxidation has been developed and proven effective. googleapis.comgoogle.comgoogle.comgoogle.com

Halomethyl Intermediate Formation and Reactivity

The initial step in this pathway is the selective halogenation of the benzylic methyl group of this compound to form a 6-(halomethyl)quinoxaline intermediate. googleapis.comgoogle.com This reaction is a radical halogenation, typically employing a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). google.comgoogle.comgoogle.com The choice of solvent is crucial for achieving high selectivity and yield, with solvents like chlorobenzene (B131634) and 1,2-dichloroethane (B1671644) being particularly effective. google.comgoogle.com For example, the bromination of 6-methyl-quinoxaline with NBS in chlorobenzene can achieve approximately 97% selectivity at 95% conversion. google.comgoogle.com The resulting 6-(halomethyl)quinoxaline is a reactive intermediate, where the halogen atom can be readily displaced in subsequent nucleophilic substitution reactions. googleapis.comnih.gov

Table 1: Halogenation of this compound

| Halogenating Agent | Radical Initiator | Solvent | Outcome | Selectivity/Conversion | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Chlorobenzene | 6-Bromomethyl-quinoxaline | ~97% selectivity at 95% conversion | google.com, google.com |

| N-Chlorosuccinimide (NCS) | Benzoyl Peroxide | Chlorobenzene | 6-Chloromethyl-quinoxaline | Excellent yield | google.com, google.com |

Alkaline Oxidation with Transition Metal Catalysis

The 6-(halomethyl)quinoxaline intermediate is subsequently oxidized to quinoxaline-6-carboxylic acid. google.comgoogle.com A robust method for this transformation involves contacting an aqueous alkaline suspension of the 6-(halomethyl)quinoxaline with oxygen in the presence of a transition metal catalyst. google.com Catalysts based on transition metals like palladium, often supported on carbon (Pd/C), are effective for this oxidation. google.comdiva-portal.org The reaction is typically carried out in an alkaline medium, as the oxidation is more rapid under these conditions. google.com

Table 2: Oxidation of 6-(Halomethyl)quinoxaline Intermediates

| Starting Material | Reagents | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Bromomethyl-quinoxaline | Sodium Hydroxide, Air | 5% Pd/C | Aqueous solution, 85-95°C, 48 hours | Quinoxaline-6-carboxylic acid | ~80% (for oxidation step) | google.com, google.com |

| 6-Halomethyl-quinoxaline | Oxygen | Transition Metal Catalyst | Aqueous alkaline suspension | Quinoxaline-6-carboxylic acid | Not specified | google.com |

Carbodiimide (B86325) Coupling in Esterification of Quinoxaline-6-carboxylic Acid

The esterification of quinoxaline-6-carboxylic acid, a key intermediate, is effectively achieved using carbodiimide coupling agents. This method, often referred to as Steglich esterification, is renowned for its mild reaction conditions, making it suitable for substrates that are sensitive to acid or heat. numberanalytics.comorganic-chemistry.org The process involves the activation of the carboxylic acid group by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). researchgate.netgoogle.com

This activation step forms a highly reactive O-acylisourea intermediate. organic-chemistry.org While this intermediate can react directly with an alcohol, the reaction is often sluggish. To enhance the reaction rate, a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), is added in catalytic amounts. organic-chemistry.orgresearchgate.net DMAP reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species (an "active ester"). This species is then readily attacked by the alcohol nucleophile to yield the desired ester and the carbodiimide byproduct (e.g., dicyclohexylurea, DCU), which is typically insoluble in common organic solvents and can be removed by filtration. organic-chemistry.org

Table 1: Reagents in Carbodiimide-Mediated Esterification

| Reagent | Chemical Name | Role |

|---|---|---|

| Quinoxaline-6-carboxylic Acid | Quinoxaline-6-carboxylic Acid | Substrate |

| DCC / DIC | N,N'-Dicyclohexylcarbodiimide / N,N'-Diisopropylcarbodiimide | Coupling Agent / Activator |

| DMAP | 4-(Dimethylamino)pyridine | Acyl-Transfer Catalyst |

Oxidative Coupling and Catalytic Methods for Quinoxaline Frameworks

Modern synthetic approaches for constructing the core quinoxaline framework increasingly rely on oxidative coupling and other catalytic methods. These strategies offer advantages over classical condensation reactions by using more readily available starting materials and often proceeding under milder conditions. researchgate.netmpg.de Catalytic oxidative coupling involves the transformation of C-H bonds into new C-C or C-N bonds, typically with the aid of a metal catalyst and a terminal oxidant. mpg.de

A notable advancement in quinoxaline synthesis is the use of iron catalysts, which are advantageous due to iron's low cost and low toxicity. nih.govnih.gov One such method involves an iron-catalyzed oxidative coupling between a methyl arene and a 1-(2-aminophenyl)pyrrole. nih.govacs.org In this process, the iron catalyst facilitates the oxidation of the methyl group of the arene to an aldehyde in situ. nih.gov

This newly formed aldehyde then undergoes a subsequent Pictet-Spengler-type annulation with the aminophenyl pyrrole. nih.govacs.org This cyclization step, followed by an oxidation/aromatization, completes the formation of the quinoxaline-fused ring system. nih.govacs.org A similar strategy employs an iron complex to catalyze both the oxidation of an alcohol to an aldehyde and the reduction of a nitro group to an amine simultaneously, with the resulting intermediates undergoing the same type of annulation to form the quinoxaline structure. nih.govacs.org

The choice of oxidant is critical in iron-catalyzed oxidative coupling reactions. Di-t-butyl peroxide (DTBP) has been effectively used to oxidize the benzylic carbon of a methyl arene in the presence of an iron catalyst. nih.govacs.org The reaction proceeds via a radical pathway initiated by the catalyst and the peroxide. mpg.de

Furthermore, molecular oxygen can play a crucial role as a reaction accelerant. nih.govacs.org In the iron-catalyzed synthesis of 4-aryl pyrrolo[1,2-α]quinoxalines, oxygen was found to significantly accelerate the formation of the benzaldehyde (B42025) intermediate from the methyl arene. nih.gov This allows the reaction to proceed efficiently in the open air, simplifying the experimental setup. nih.govacs.org

Table 2: Key Agents in Iron-Catalyzed Quinoxaline Synthesis

| Agent | Example | Function |

|---|---|---|

| Catalyst | Iron salts (e.g., FeCl₃) | Facilitates oxidation and C-H activation |

| Oxidant | Di-t-butyl peroxide (DTBP) | Oxidizes substrate (e.g., methyl arene) to aldehyde |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is a driving force in the development of new synthetic routes for quinoxaline derivatives. The focus is on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. dergipark.org.trias.ac.in

Microwave-assisted synthesis has emerged as a powerful tool for enhancing reaction efficiency in the production of quinoxalines. jocpr.comscielo.br Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. scielo.brnih.gov

For example, the synthesis of quinoxaline derivatives from 1,2-diamines and 1,2-dicarbonyl compounds under solvent-free conditions on a solid support like acidic alumina (B75360) was completed in just 3 minutes with high yields (80-86%) using microwave heating. scielo.br Similarly, an efficient protocol for synthesizing indole-fused quinoxalines was developed using copper-catalyzed intramolecular N-arylation under microwave irradiation, affording products in excellent yields (83–97%) within 45–60 minutes. nih.govsci-hub.se This rapid and efficient heating reduces the potential for side reactions and decomposition of sensitive materials. scielo.br

Table 3: Comparison of Conventional vs. Microwave Synthesis of Quinoxalines

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional (Reflux) | Several hours | Moderate to Good | scielo.org.za |

The use of heterogeneous catalysts is a cornerstone of green chemistry, offering significant advantages in sustainability. lianerossi.org These catalysts are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), which allows for easy separation by simple filtration. dergipark.org.trias.ac.in This simplifies product purification and, crucially, enables the catalyst to be recovered and reused for multiple reaction cycles, reducing waste and cost. dergipark.org.trresearchgate.net

Several types of heterogeneous catalysts have been successfully employed for quinoxaline synthesis:

Mineral-Based Catalysts : Simple, inexpensive, and eco-friendly phosphate-based fertilizers such as mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have been shown to effectively catalyze the condensation of 1,2-diamines and 1,2-dicarbonyls at room temperature with excellent yields. dergipark.org.trresearchgate.net These catalysts demonstrated good reusability for up to six cycles with only a minor loss in activity. dergipark.org.trresearchgate.net

Metal Nanoparticles : Zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles have been reported as an efficient and recyclable heterogeneous catalyst for synthesizing quinoxalines from o-phenylenediamines and phenacyl bromides under mild conditions. ias.ac.in

Metal-Organic Frameworks (MOFs) : MOFs, such as copper-based Cu(BDC), have been used as highly efficient heterogeneous catalysts for the oxidative cyclization to form quinoxalines. researchgate.net Their high stability and defined active sites contribute to their catalytic prowess. researchgate.net

Table 4: Examples of Heterogeneous Catalysts in Quinoxaline Synthesis

| Catalyst | Type | Key Advantages | Reference |

|---|---|---|---|

| MAP, DAP, TSP | Mineral Fertilizer | Inexpensive, eco-friendly, reusable, room temp. operation | dergipark.org.trresearchgate.net |

| ZnFe₂O₄ | Bimetallic Nanoparticle | Recyclable, mild conditions, simple work-up | ias.ac.in |

Application of Heterogeneous Catalysts for Sustainable Synthesis

Phosphate-Based Catalyst Fertilizers (MAP, DAP, TSP)

A green and efficient approach for synthesizing quinoxaline derivatives involves the use of phosphate-based fertilizers such as monoammonium phosphate (MAP), diammonium phosphate (DAP), and triple superphosphate (TSP) as heterogeneous catalysts. dergipark.org.trresearchgate.net These catalysts are readily available, inexpensive, and facilitate the condensation of 1,2-diamines with 1,2-dicarbonyl compounds at room temperature. dergipark.org.trnih.gov The reactions, typically carried out in ethanol, afford the desired products in excellent yields (89-99%) within short reaction times (2-4 minutes). researchgate.net For instance, the reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound in the presence of a small amount of MAP, DAP, or TSP (0.003 g) proceeds smoothly to yield the corresponding quinoxaline derivative. dergipark.org.trresearchgate.net

The general scheme for this synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. mdpi.com The use of these phosphate-based catalysts represents a significant advancement in green chemistry, avoiding the need for harsh reaction conditions or toxic catalysts. ijpsjournal.comencyclopedia.pub

Table 1: Synthesis of Quinoxaline Derivatives using Phosphate-Based Catalysts

| Catalyst | Reaction Time (min) | Yield (%) | Reference |

| MAP | 4 | 96 | researchgate.net |

| DAP | 2 | 98 | researchgate.net |

| TSP | 2 | 97 | researchgate.net |

| Reaction conditions: 1,2-diamine (1 mmol), 1,2-dicarbonyl (1 mmol), EtOH (2 mL), catalyst (0.003 g), room temperature. dergipark.org.trresearchgate.net |

Catalyst Recyclability and Reusability Studies

A key advantage of using heterogeneous catalysts like MAP, DAP, and TSP is their ease of recovery and recyclability. researchgate.net Studies have demonstrated that these phosphate-based catalysts can be recovered by simple filtration after the reaction, washed with a suitable solvent like hot ethanol, dried, and reused for multiple cycles without a significant loss of catalytic activity. dergipark.org.trresearchgate.net Research indicates that these catalysts can be effectively recycled for up to six consecutive runs, with only a minor decrease in product yield, estimated to be around 5%. dergipark.org.trresearchgate.net This reusability makes the synthetic process more cost-effective and environmentally friendly. nih.gov The stability and sustained activity of these catalysts are crucial for their practical application in larger-scale synthesis. nih.gov

Table 2: Recyclability of Phosphate-Based Catalysts

| Cycle | Yield with MAP (%) | Yield with DAP (%) | Yield with TSP (%) | Reference |

| 1 | 96 | 98 | 97 | dergipark.org.tr |

| 2 | 95 | 97 | 96 | dergipark.org.tr |

| 3 | 94 | 96 | 95 | dergipark.org.tr |

| 4 | 93 | 95 | 94 | dergipark.org.tr |

| 5 | 92 | 94 | 93 | dergipark.org.tr |

| 6 | 91 | 93 | 92 | dergipark.org.tr |

Solvent Effects and Reaction Parameter Optimization for Green Chemistry

The choice of solvent plays a crucial role in the environmental impact and efficiency of a chemical synthesis. whiterose.ac.ukgarph.co.uk In the synthesis of quinoxaline derivatives, various solvents have been investigated to optimize reaction conditions according to the principles of green chemistry. researchgate.net While reactions can proceed in different solvents, ethanol has been identified as the optimal choice, providing the best yields and avoiding the use of more toxic alternatives. researchgate.net The use of solvent-free reaction conditions is another significant green chemistry approach that reduces waste and energy consumption. pharmafeatures.com

Functionalization and Derivatization Strategies of the this compound Core

The this compound scaffold serves as a versatile platform for the development of new compounds with tailored properties. Strategic functionalization and derivatization of this core structure are key to modulating its biological activity and developing derivatives for specific applications.

Substituent Effects on Modulating Compound Activity

The nature and position of substituents on the quinoxaline ring significantly influence the compound's activity. For quinoxaline 1,4-dioxides, electron-withdrawing groups at the 6- or 7-position generally enhance cytotoxic activity. frontiersin.org For instance, 6,7-dichloro and 6,7-difluoro derivatives are reported to be significantly more potent than the parent compound. frontiersin.org The introduction of a methyl group at the 6-position, as in this compound, can also modulate the electronic properties and, consequently, the biological activity of the molecule. rsc.org In some cases, the presence of a methyl group at the 7-position has been shown to reduce the minimum inhibitory concentration (MIC) and IC50 values against certain targets. frontiersin.org The synergistic effects of multiple substituents, such as the combination of fluorine, ethoxy, and methyl groups, can lead to enhanced target selectivity and metabolic stability. vulcanchem.com

Synthesis of Novel Quinoxaline Derivatives for Specific Applications

The synthesis of novel derivatives based on the this compound core is an active area of research. For example, 4,4'-(this compound-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) has been synthesized and has demonstrated notable antibacterial, antioxidant, and anticancer activities. researchgate.net The synthesis of such derivatives often involves direct condensation methods. researchgate.net Another example is the synthesis of 6-methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione, created through the reaction of 6-methyl-1,4-dihydroquinoxaline-2,3-dione with 2-picolyl chloride. iucr.org The development of new synthetic routes, including those utilizing green chemistry principles, continues to expand the library of available this compound derivatives for a wide array of applications. mdpi.commtieat.org

Chiral Synthesis of this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of great interest, particularly for pharmaceutical applications where stereochemistry can be critical for biological activity. Asymmetric hydrogenation is a key method for producing chiral tetrahydroquinoxalines. For instance, (S)-3,6-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one has been synthesized from 2-bromo-4-methylaniline (B145976) and L-alanine with a good yield and high enantiomeric excess. acs.org Rhodium-thiourea catalyzed asymmetric hydrogenation has been developed as an efficient method for producing enantiopure tetrahydroquinoxalines. nih.govrsc.org This method can be performed at room temperature under a hydrogen atmosphere, and the catalyst system can be effective even at low substrate-to-catalyst ratios. nih.gov The development of such chiral synthetic methods is crucial for accessing specific stereoisomers of this compound derivatives for targeted biological evaluation.

Computational Chemistry and Theoretical Modeling of 6 Methylquinoxaline

Quantum Chemical Calculations (DFT) for Molecular Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular characteristics of 6-Methylquinoxaline and its derivatives. These calculations provide a theoretical framework to understand and predict the compound's behavior.

HOMO-LUMO Gap Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. derpharmachemica.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), provides insights into the molecule's kinetic stability and optical polarizability. derpharmachemica.com

For instance, in a theoretical study of 1,4-dihydro-6-methyl-quinoxaline-2,3-dione, a derivative of this compound, the HOMO and LUMO energies were calculated using the B3LYP method with a 6-31G(d,p) basis set. derpharmachemica.com A higher HOMO energy (E_HOMO) suggests a greater ability to donate electrons, which can be a key factor in processes like corrosion inhibition where the molecule adsorbs onto a metal surface. derpharmachemica.com Conversely, a lower LUMO energy (E_LUMO) indicates a greater ability to accept electrons. derpharmachemica.com The combination of a high E_HOMO and low E_LUMO generally leads to enhanced adsorption and, consequently, better performance in applications such as corrosion inhibition. derpharmachemica.com

The following table summarizes the calculated quantum chemical descriptors for a this compound derivative in both gaseous and aqueous phases:

| Parameter | Gas Phase | Aqueous Phase |

| E_HOMO (eV) | -6.7535 | -6.7979 |

| E_LUMO (eV) | -0.1924 | -0.1023 |

| Gap ΔE (eV) | 6.5611 | 6.6956 |

| Data from a theoretical study on 1,4-dihydro-6-methyl-quinoxaline-2,3-dione. derpharmachemica.com |

A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of HOMO and LUMO densities across the molecule can also pinpoint the active sites for electronic interactions. unp.ac.id

Ionization Potential and Molecular Stability

The ionization potential (I), which is the energy required to remove an electron from a molecule, is directly related to the HOMO energy (I = -E_HOMO). jmaterenvironsci.com A high ionization potential is indicative of high molecular stability. derpharmachemica.comjmaterenvironsci.com For 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione, the calculated ionization potential was found to be 6.741 eV in the gas phase and 6.940 eV in the aqueous phase, suggesting significant stability. jmaterenvironsci.com Similarly, for 1,4-dihydro-6-methyl-quinoxaline-2,3-dione, the ionization energies were calculated as 6.67 eV (gas) and 3.46 eV (aqueous), also pointing towards a stable molecule. derpharmachemica.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecular system. taylorandfrancis.com It provides a detailed understanding of charge transfer and delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. taylorandfrancis.com This analysis is instrumental in understanding hyperconjugative interactions and their stabilization energies, which are critical for molecular stability. taylorandfrancis.com

In studies of quinoxaline (B1680401) derivatives, NBO analysis has been employed to identify intramolecular charge transfer pathways. researchgate.net For example, the interaction between a donor NBO and an acceptor NBO can be quantified by the second-order perturbation theory analysis of the Fock matrix, where a larger stabilization energy E(2) implies a more intense interaction. taylorandfrancis.com This information is crucial for understanding the electronic properties and reactivity of the molecule.

Theoretical Studies of Spectroscopic Data (UV-Vis, FTIR, NMR)

Computational methods are also used to predict and interpret spectroscopic data. DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been successfully used to simulate UV-Visible, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectra of quinoxaline derivatives. researchgate.netx-mol.net

For example, theoretical calculations of UV-Vis spectra for 6-methyl-2,3-diphenylquinoxaline (B3348229) have identified n-π* and π-π* transitions at approximately 347.50 nm and 248.50 nm, respectively, which correspond to the C=N and C=C bonds within the molecule. symbiosisonlinepublishing.comvixra.org Similarly, theoretical vibrational frequencies from FTIR calculations, after appropriate scaling, show good agreement with experimental data, aiding in the assignment of vibrational modes. researchgate.net Theoretical NMR chemical shifts, calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, also provide valuable comparisons with experimental spectra, helping to confirm the molecular structure. researchgate.net

Molecular Dynamics (MD) Simulations in Interfacial Phenomena

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into processes that occur at interfaces, such as adsorption on metal surfaces. researchgate.net

Adsorption Mechanism on Metal Surfaces

The adsorption of this compound and its derivatives on metal surfaces is a key aspect of their application as corrosion inhibitors. researchgate.net MD simulations, along with DFT calculations, can elucidate the mechanism of this adsorption. researchgate.net These simulations can model the interactions between the inhibitor molecule and the metal surface, revealing whether the adsorption is primarily physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds. univen.ac.za

Inhibitor-Metal Surface Interaction Dynamics

Computational studies, including quantum chemical calculations and molecular dynamics simulations, are instrumental in elucidating the interaction between quinoxaline derivatives and metal surfaces, particularly in the context of corrosion inhibition. researchgate.netresearchgate.net These studies reveal that the adsorption of these inhibitor molecules onto a metal surface is a key aspect of their protective mechanism. semanticscholar.org

Research on derivatives such as 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione on mild steel in acidic environments shows that the inhibitor adsorbs onto the metal surface, a process that can be modeled and understood through theoretical calculations. jmaterenvironsci.comresearchgate.net The presence of heteroatoms (nitrogen) and π-electrons in the quinoxaline ring system facilitates strong adsorption onto the metal surface. semanticscholar.orgimist.ma

Monte Carlo simulations have been used to study the adsorption of quinoxaline derivatives on iron (Fe) surfaces. These simulations show the inhibitor molecules adsorbing in a flat and parallel orientation on the metal surface, indicating a generalized reactivity across the molecular structure. semanticscholar.org The negative adsorption energy values calculated from these simulations suggest a strong and spontaneous adsorption process. semanticscholar.org This protective layer hinders the diffusion of corrosive agents to the metal surface. imist.ma The interaction involves the donation of electrons from the inhibitor's high-energy Highest Occupied Molecular Orbital (HOMO) to the vacant d-orbitals of the iron atoms, and the acceptance of electrons from the metal into the inhibitor's Lowest Unoccupied Molecular Orbital (LUMO). jmaterenvironsci.com

Table 1: Quantum Chemical Descriptors for 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione Data sourced from studies on corrosion inhibition.

| Parameter | Value (Gas Phase) | Value (Aqueous Phase) | Significance |

| E_HOMO (eV) | -6.741 | -6.940 | Energy of the Highest Occupied Molecular Orbital; higher values indicate better electron-donating ability. jmaterenvironsci.com |

| E_LUMO (eV) | Not Specified | Not Specified | Energy of the Lowest Unoccupied Molecular Orbital; lower values indicate better electron-accepting ability. jmaterenvironsci.com |

| Energy Gap (ΔE) | Not Specified | Not Specified | Difference between LUMO and HOMO energies, indicating chemical reactivity. jmaterenvironsci.com |

| Electrons Transferred (ΔN) | < 3.6 | < 3.6 | Indicates the tendency of the molecule to donate electrons to the metal surface. derpharmachemica.com |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological or chemical activity. uni-bonn.de For quinoxaline derivatives, computational methods are used to build SAR models that can predict the efficacy of new compounds, thereby accelerating the discovery process for various applications, including therapeutics and corrosion inhibition. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models utilize theoretical molecular descriptors to predict the biological activity of compounds. researchgate.net These descriptors, which quantify various aspects of a molecule's structure and electronic properties, can be calculated directly from the molecular structure using computational methods like DFT. dergipark.org.tr

For quinoxaline derivatives, descriptors such as the energies of the frontier molecular orbitals (HOMO and LUMO), dipole moment, polarizability, and various thermochemical parameters are calculated. dergipark.org.tr These descriptors are then correlated with observed biological activities using statistical methods to create predictive models. researchgate.netdergipark.org.tr Such models have been developed to predict the activity of quinoxaline derivatives for applications like anticancer agents. researchgate.net The goal is to identify the key structural features and electronic properties that govern the compound's activity, guiding the design of more potent molecules. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. eco-vector.com This method is widely used to understand the interactions between potential drug candidates, like this compound derivatives, and their biological targets at a molecular level. researchgate.netresearchgate.net

Studies on various 3-methylquinoxaline derivatives have employed molecular docking to investigate their binding modes within the active sites of specific enzymes, providing insights into their potential as inhibitors. nih.govnih.gov These simulations help to rationalize the results of in vitro biological assays and guide the optimization of lead compounds. nih.gov

Derivatives of this compound have been investigated as potential anticancer agents by targeting key proteins involved in cancer progression, such as c-Met Kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.netnih.govscispace.com

c-Met Kinase: In silico molecular docking was performed on 4,4’-(this compound-2,3-diyl)bis(N,N-diphenylaniline), a derivative of this compound, with the c-Met kinase protein (PDB ID: 3F66). researchgate.netx-mol.net The study aimed to determine the binding affinity and interaction patterns within the kinase's active site. researchgate.netx-mol.net

VEGFR-2: Numerous studies have focused on designing 3-methylquinoxaline derivatives as inhibitors of VEGFR-2, a key receptor in angiogenesis. nih.govnih.govnih.govscispace.com Docking simulations are used to predict how these compounds bind to the ATP-binding pocket of VEGFR-2 (e.g., PDB ID: 2OH4), comparing their binding modes to known inhibitors like sorafenib. nih.govrsc.org The results help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. rsc.org

A critical output of molecular docking studies is the quantitative estimation of binding affinity, often expressed as binding energy (ΔG) in kcal/mol, and the predicted inhibition constant (Ki). researchgate.netd-nb.info Lower binding energy values indicate a more stable and favorable interaction between the ligand and the protein. researchgate.net

For the derivative 4,4’-(this compound-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) docked with c-Met kinase, a strong binding affinity was reported. researchgate.netx-mol.net Similarly, for various 3-methylquinoxaline derivatives targeting VEGFR-2, binding free energies have been calculated to rank their potential efficacy. nih.gov

Table 2: In Silico Docking Results for this compound Derivatives Data sourced from molecular docking studies against anticancer targets.

| Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Key Interacting Residues |

| 4,4’-(this compound-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) | c-Met Kinase (3F66) | -10.8 | 0.01187 | ARG1086, MET1211, VAL1092, ALA1226, ALA1108 researchgate.netx-mol.net |

| A related quinoxaline derivative | A different target protein (5AA9) | -6.8 | 10.234 | Not Specified researchgate.net |

In silico Molecular Docking for Ligand-Protein Interactions

Computational Prediction of Compound Stability under Physiological Conditions

Predicting how a compound will behave under physiological conditions is crucial in drug development. acs.org Computational methods, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and molecular dynamics (MD) simulations, are used to assess the stability and drug-likeness of compounds like this compound derivatives. researchgate.netacs.org

MD simulations can affirm the stability of protein-ligand complexes over time in a simulated physiological environment. researchgate.net Studies on quinoxaline derivatives designed as VEGFR-2 inhibitors have used MD simulations to confirm that the ligands remain stably bound within the active site. researchgate.net Furthermore, ADMET prediction tools are employed to evaluate pharmacokinetic properties, suggesting whether the designed molecules are likely to be well-absorbed and possess favorable drug-like characteristics with low toxicity profiles. researchgate.netresearchgate.net

Biological Activities and Medicinal Chemistry Applications

Antimicrobial Efficacy of 6-Methylquinoxaline Derivativesnih.govsphinxsai.comtandfonline.commdpi.comnih.gov

Derivatives of this compound have demonstrated considerable antimicrobial properties, with studies reporting activity against a wide range of pathogenic microorganisms, including bacteria and fungi. nih.govcore.ac.uk The introduction of various substituents onto the this compound core allows for the modulation of antimicrobial potency and spectrum.

A number of this compound derivatives have been evaluated for their efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govscholarsresearchlibrary.com In one study, a series of hydrazone and quinoxaline (B1680401) derivatives were synthesized and tested, with some compounds showing good activity against S. aureus. sphinxsai.com For instance, 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines and 4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines were synthesized and showed high activity against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com Another study focused on 3,6-dimethylquinoxaline-2(1H)-thiol derivatives, with two compounds, DR-IIA and DR-IID, demonstrating good activity against methicillin-resistant Staphylococcus aureus (MRSA). ejpmr.com Furthermore, novel 6-nitroquinoxaline-2-hydrazone derivatives exhibited promising bactericidal effects against a panel of bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0313 to 0.250 mg/mL. journaljamb.com

Table 1: Activity of this compound Derivatives Against Gram-Positive Bacteria

| Derivative Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Hydrazone/Quinoxaline derivatives | Staphylococcus aureus | Good activity | sphinxsai.com |

| 2-[4-(substituted benziminomethyl) phenoxy]-3-methylquinoxalines | Staphylococcus aureus, Bacillus subtilis | Highly active | scholarsresearchlibrary.com |

| 3,6-dimethylquinoxaline-2(1H)-thiol derivatives (DR-IIA, DR-IID) | Methicillin-resistant Staphylococcus aureus (MRSA) | Good activity | ejpmr.com |

| 3-methyl-6-nitroquinoxaline-2-hydrazone derivatives | Gram-positive strains | MIC values: 0.0313 - 0.250 mg/mL | journaljamb.com |

| Quinoxaline-6-carboxamide derivatives | Staphylococcus aureus, Streptococcus pyogenes | Screened for activity | researchgate.net |

The antibacterial spectrum of this compound derivatives extends to Gram-negative bacteria. Synthesized compounds have been tested against microorganisms like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govscholarsresearchlibrary.comsphinxsai.comresearchgate.net Certain 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines and related compounds were found to be specifically and highly active against E. coli. scholarsresearchlibrary.com Similarly, some hydrazone and quinoxaline derivatives showed maximum activity against E. coli. sphinxsai.com However, the activity can be variable; for example, some synthesized compounds were generally inactive against the tested Gram-negative bacteria, including Klebsiella pneumoniae and Escherichia coli. cu.edu.eg In a study on quinoxaline-6-carboxamides, derivatives were screened against E. coli and P. aeruginosa. researchgate.net Another study reported that 3-methyl-6-nitroquinoxaline-2-hydrazone derivatives possessed broad-spectrum activity, indicating efficacy against Gram-negative strains. journaljamb.com

Table 2: Activity of this compound Derivatives Against Gram-Negative Bacteria

| Derivative Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 2-[4-(substituted benziminomethyl) phenoxy]-3-methylquinoxalines | Escherichia coli | Highly active | scholarsresearchlibrary.com |

| Hydrazone/Quinoxaline derivatives | Escherichia coli | Maximum activity | sphinxsai.com |

| 3-methyl-6-nitroquinoxaline-2-hydrazone derivatives | Gram-negative strains | Broad-spectrum bactericidal effects | journaljamb.com |

| Quinoxaline-6-carboxamide derivatives | Escherichia coli, Pseudomonas aeruginosa | Screened for activity | researchgate.net |

| 2-substituted-6,7-difluoro-3-methylquinoxaline 1,4-dioxides | E. coli, K. pneumoniae, P. aeruginosa | Few compounds showed MIC50 < 62.5 µg/ml | nih.gov |

Several this compound derivatives have been investigated for their antifungal potential. nih.govcore.ac.uk A series of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives were synthesized and evaluated for their in vitro antifungal activities against Rhizoctonia solani. nih.govacs.org One compound in this series, designated 6p, was particularly potent, with an EC50 value of 0.16 μg·mL⁻¹, which was more effective than the commercial fungicide carbendazim (B180503) (EC50: 1.42 μg·mL⁻¹). nih.govacs.orgresearchgate.netacs.org Other studies have reported the activity of this compound derivatives against Candida albicans. nih.govnih.govresearchgate.net For instance, certain 2-substituted-6,7-difluoro-3-methylquinoxaline 1,4-dioxides were active against several Candida species, including C. albicans, with MIC50 values ranging from 3.9 to 31.25 µg/ml. nih.gov

Table 3: Antifungal Activity of this compound Derivatives

| Derivative Class | Fungal Strain | Observed Activity (Value) | Reference |

|---|---|---|---|

| (E)-6-((2-phenylhydrazono)methyl)quinoxaline (Compound 6p) | Rhizoctonia solani | EC50: 0.16 μg·mL⁻¹ | nih.govacs.orgresearchgate.netacs.org |

| 2-substituted-6,7-difluoro-3-methylquinoxaline 1,4-dioxides | Candida albicans, C. krusei, C. parapsilosis, C. glabrata | MIC50: 3.9 - 31.25 µg/ml | nih.gov |

| New azabicyclic derivatives of 6-methyl-quinoxaline | Candida albicans | Active | researchgate.net |

The quinoxaline scaffold is a significant area of research for new antitubercular agents. nih.govcore.ac.uksemanticscholar.org Derivatives of this compound, particularly quinoxaline-1,4-dioxides, have shown potent activity against Mycobacterium tuberculosis. nih.govcore.ac.ukfrontiersin.org The presence of a methyl group at position 6 or 7 has been observed to reduce the MIC and IC50 values of quinoxaline-2-carboxylate 1,4-dioxide derivatives. frontiersin.orgnih.gov A series of novel quinoxaline-alkynyl derivatives containing a chloro or nitro group at the 6-position were synthesized, with seven compounds showing a MIC90 of less than 10 µM against the M. tuberculosis H37RV strain. researchgate.netresearchgate.net Furthermore, the introduction of a trifluoromethyl group has been shown to significantly increase the anti-mycobacterial activity of quinoxaline 1,4-dioxide derivatives. nih.gov Some compounds are also active against drug-resistant strains of M. tuberculosis. nih.gov

Table 4: Antitubercular Activity of this compound Derivatives

| Derivative Class | Mycobacterial Strain | Observed Activity (Value) | Reference |

|---|---|---|---|

| 6-chloro/nitro-quinoxaline-alkynyl derivatives | M. tuberculosis H37RV | MIC90 < 10 µM (for 7 compounds) | researchgate.netresearchgate.net |

| 7-methyl-quinoxaline-2-carboxylate 1,4-dioxides | M. tuberculosis | Reduced MIC and IC50 values | frontiersin.orgnih.gov |

| 2-substituted-6,7-difluoro-3-methylquinoxaline 1,4-dioxides | M. tuberculosis H37Rv | MIC90 = 2.0-4.0 µg/ml (for several compounds) | nih.gov |

| 1,2,3-triazole based 6-chloro-2-methylquinoxaline-1,4-dioxide (Compound 8a) | M. tuberculosis H37Rv | MIC = 30.35 µM | x-mol.net |

Research into this compound derivatives has also extended to their potential against protozoan parasites. core.ac.uk A study on 2-substituted-6,7-difluoro-3-methylquinoxaline 1,4-dioxides demonstrated good activity against Trichomonas vaginalis. nih.gov In particular, certain derivatives showed a minimum bactericidal concentration (MBC) ranging from 0.39-0.78 µg/ml, which was significantly more potent than the reference drug metronidazole (B1676534) (MBC = 12.5 µg/ml). nih.gov The 2-phenylthio derivatives of 3-methylquinoxaline 1,4-dioxide were noted to be 20–30 times more active than metronidazole against T. vaginalis. mdpi.com The inclusion of a halogen group at position 6 or 7 is considered a viable strategy for developing antimalarial agents. core.ac.uk

Anticancer Potential and Mechanisms of Actionnih.govsphinxsai.comtandfonline.com

The this compound scaffold has been identified as a promising platform for the development of new anticancer agents. nih.gov A derivative, 4,4'-(this compound-2,3-diyl)bis(N,N-diphenylaniline) (MDBD), exhibited enhanced anticancer activity at a concentration of 125 µg/mL against human liver cancer (HepG2) cell lines. researchgate.netx-mol.net Molecular docking studies suggested that this compound had a high binding affinity for the c-Met-kinase protein, a target in cancer therapy. x-mol.net In another study, a series of quinoxaline derivatives were evaluated for cytotoxicity, with compounds III and IV showing the most potent anti-proliferative effects against prostate cancer cells (PC-3), with IC50 values of 4.11 and 2.11 µM, respectively. tandfonline.com The mechanism of action for compound IV was suggested to be the induction of apoptosis through the inhibition of topoisomerase II. tandfonline.com Furthermore, in a series of urea (B33335) and thiourea (B124793) derivatives, those with a methylquinoxaline moiety were found to be more active than their unsubstituted quinoxaline counterparts against various cancer cell lines, including HCT116 (colon), HepG2 (liver), and MCF-7 (breast). nih.gov

Table 5: Anticancer Activity of this compound Derivatives

| Derivative | Cancer Cell Line | Observed Activity (Value) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 4,4'-(this compound-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) | HepG2 (Liver) | Enhanced activity at 125 µg/mL | c-Met-kinase inhibition | researchgate.netx-mol.net |

| Quinoxaline derivative (Compound IV) | PC-3 (Prostate) | IC50: 2.11 µM | Topo II inhibition, Apoptosis induction | tandfonline.com |

| Methylquinoxaline thiourea derivative (Compound VIIIa) | HepG2 (Liver) | IC50: 9.8 µM | Not specified | nih.gov |

| Methylquinoxaline urea derivative (Compound VIIIc) | HCT116 (Colon), MCF-7 (Breast) | IC50: 2.5 µM, 9.0 µM | Not specified | nih.gov |

Inhibition of Cancer Cell Proliferation (e.g., HepG2, MCF-7)

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.

One study focused on the derivative 4,4'-(this compound-2,3-diyl)bis(N,N-diphenylaniline), known as MDBD. This compound demonstrated enhanced anticancer activity against human liver cancer (HepG2) cell lines, showing effectiveness even at a low concentration of 125µg/mL .

Specific research data on the inhibition of the MCF-7 breast cancer cell line by derivatives of this compound were not available in the reviewed literature.

Apoptosis Induction and Cell Cycle Arrest

While various quinoxaline derivatives have been studied for their ability to induce programmed cell death (apoptosis) and interrupt the cell division cycle, specific research findings detailing these mechanisms for compounds derived directly from this compound were not prominently available in the searched literature.

Kinase Inhibition Studies (e.g., VEGFR-2)

Kinase inhibition is a crucial mechanism for many anticancer drugs. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy. However, studies focusing specifically on the inhibition of VEGFR-2 by this compound derivatives were not identified in the available search results.

Evaluation of Toxicity to Hypoxic Cells

Hypoxic cells, which have low oxygen levels, are a common feature of solid tumors and are resistant to many cancer therapies. Developing drugs that are selectively toxic to these cells is a key goal in oncology research. Derivatives of this compound have shown promise in this area.

One such derivative, 3-(4-bromophenyl)-2-(ethylsulfonyl)-6-methylquinoxaline 1,4-dioxide (Q39), has been investigated as a hypoxic anticancer candidate. Cytotoxicity assays showed that Q39 is a potent anti-cancer compound in various cell lines under hypoxic conditions, with IC50 values ranging from 0.18 to 8.88 µM. ekb.egmdpi.com. In comparison, its activity in normoxic (normal oxygen) conditions yielded IC50 values from 0.33 to 8.74 µM mdpi.com.

Another study evaluated 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides with substituents at the 6- and/or 7- positions. The 3-amino-6(7)-methylquinoxaline-2-carbonitrile 1,4-di-N-oxide derivative was among those synthesized and evaluated for toxicity to hypoxic cells researchgate.net.

Table 1: Cytotoxicity of this compound Derivative Q39

| Condition | Cell Lines | IC50 Value (µM) |

|---|---|---|

| Hypoxia | Tested Cell Lines | 0.18 - 8.88 |

This table summarizes the range of IC50 values for the compound Q39 against various cancer cell lines under hypoxic and normoxic conditions.

Antioxidant Activities and Radical Scavenging

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. Derivatives of this compound have been assessed for their ability to scavenge these harmful radicals.

Hydrogen Peroxide (H₂O₂) Scavenging

Hydrogen peroxide is a reactive oxygen species that can cause cellular damage. The ability of a compound to neutralize H₂O₂ is a measure of its antioxidant potential. The this compound derivative 4,4'-(this compound-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) was found to have potent antioxidant activity, with a hydrogen peroxide scavenging capacity of 64.21% .

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free-radical scavenging ability of a compound. The stable DPPH radical is neutralized by antioxidants, causing a color change that can be measured.

Several derivatives of this compound have demonstrated strong activity in this assay:

The derivative MDBD showed a DPPH radical scavenging activity of 67.48% at a concentration of 500 µg/mL .

A series of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives were synthesized and tested. Most of these compounds were found to be potent antioxidants. The most effective compound in this series for DPPH scavenging was 6e , which had an EC50 value of 7.60 µg·mL⁻¹. This potency is comparable to the standard antioxidant Trolox, which has an EC50 of 5.90 µg·mL⁻¹ rsc.orgsemanticscholar.org.

Table 2: DPPH Radical Scavenging Activity of this compound Derivatives

| Compound | Activity | Concentration / EC50 | Reference Compound (Trolox) |

|---|---|---|---|

| MDBD | 67.48% Scavenging | 500 µg/mL | N/A |

This table presents the DPPH radical scavenging capabilities of specific this compound derivatives.

Mice Microsome Lipid Peroxidation (LPO) Methods

A study involving derivatives of this compound investigated their antioxidant properties using mice microsome lipid peroxidation (LPO) methods. nih.govresearchgate.net In this research, various (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives were synthesized and evaluated. nih.govresearchgate.net The LPO assay is a method used to assess the protective effect of compounds against oxidative damage to lipids in liver microsomes. nih.govresearchgate.net

One of the tested compounds, designated as 6a ((E)-6-((2-phenylhydrazono)methyl)quinoxaline), demonstrated significant antioxidant activity. nih.govresearchgate.net It exhibited a half-maximal effective concentration (EC50) of 0.96 μg·mL⁻¹ in the LPO assay. nih.govresearchgate.net This result was notably more potent than the positive control, Trolox, which had an EC50 of 18.23 μg·mL⁻¹. nih.govresearchgate.net The findings from this study suggest that the this compound scaffold can be a promising base for developing potent antioxidants. nih.govresearchgate.net

Anti-inflammatory and Analgesic Properties

Quinoxaline derivatives, including those with a 6-methyl substituent, have been explored for their potential anti-inflammatory and analgesic activities. researchgate.netjocpr.com Research has shown that the quinoxaline core is a versatile scaffold in medicinal chemistry due to its presence in various biologically active compounds. derpharmachemica.comontosight.aifrontiersin.org

Studies on different quinoxaline derivatives have reported their efficacy as anti-inflammatory agents. researchgate.netresearchgate.netiucr.org For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been shown to down-regulate pro-inflammatory proteins like TNF-α and IL-6. researchgate.net While these are not direct examples of this compound, they highlight the potential of the broader quinoxaline class in modulating inflammatory responses.

Furthermore, some quinoxaline derivatives have been synthesized and screened for their analgesic properties. jocpr.com In one study, a series of 2-(substituted phenylimino) quinoxaline-3-one compounds were evaluated for their ability to reduce pain. jocpr.com The results indicated that several of these compounds exhibited significant analgesic activity, with some being comparable to the standard drug, aspirin. jocpr.com This suggests that the quinoxaline structure is a valuable template for the development of new pain-relieving medications.

Corrosion Inhibition Properties for Metals

Derivatives of this compound have demonstrated significant potential as corrosion inhibitors for various metals, particularly in acidic environments. jmaterenvironsci.comaphrc.orgnih.gov

Inhibition of Mild Steel Corrosion in Acidic Media

Several studies have focused on the effectiveness of this compound derivatives in preventing the corrosion of mild steel in hydrochloric acid (HCl) solutions. derpharmachemica.comjmaterenvironsci.comimist.ma For example, 1,4-dihydro-6-methyl-quinoxaline-2,3-dione and 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione have been shown to be effective inhibitors. derpharmachemica.comjmaterenvironsci.com The presence of these compounds in the acidic solution leads to a decrease in the corrosion rate of the mild steel. jmaterenvironsci.comimist.ma

The inhibition efficiency of these compounds is dependent on their concentration, with higher concentrations generally providing better protection. jmaterenvironsci.comaphrc.org For instance, 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione reached an inhibition efficiency of 86% at a concentration of 10⁻³M. jmaterenvironsci.comaphrc.org Another derivative, this compound-2,3(1H,4H)-dione, showed an inhibition efficiency of 92.6%. nih.gov

Electrochemical Investigation (EIS, Potentiodynamic Polarization, Tafel Plots)

Electrochemical techniques are widely used to study the mechanism of corrosion inhibition. researchgate.netderpharmachemica.com Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization (including Tafel plots) are key methods in this investigation. derpharmachemica.comresearchgate.netderpharmachemica.com

Electrochemical Impedance Spectroscopy (EIS): EIS studies on this compound derivatives show that the presence of the inhibitor increases the charge transfer resistance (Rct) and decreases the double-layer capacitance (Cdl) of the mild steel surface. derpharmachemica.comderpharmachemica.com The increase in Rct indicates the formation of a protective film on the metal surface, which hinders the corrosion process. derpharmachemica.comderpharmachemica.com The decrease in Cdl is attributed to the adsorption of the inhibitor molecules, which displaces water molecules and reduces the local dielectric constant. derpharmachemica.com The Nyquist plots for these systems typically show a single semicircle, indicating that the corrosion process is controlled by charge transfer. derpharmachemica.comderpharmachemica.com

Potentiodynamic Polarization and Tafel Plots: Potentiodynamic polarization studies reveal that this compound derivatives can act as mixed-type inhibitors, meaning they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. imist.mauniven.ac.za However, some derivatives, like this compound-2,3(1H,4H)-dione and 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione, have been classified as being predominantly cathodic or mixed-type with a more pronounced cathodic effect. jmaterenvironsci.comderpharmachemica.com The addition of the inhibitor shifts the corrosion potential (Ecorr) and reduces the corrosion current density (icorr). imist.maderpharmachemica.com

| Inhibitor | Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) | Reference |

| 1,4-dihydro-6-methyl-quinoxaline-2,3-dione | 10⁻³ | 100 | Decreased | 91 | derpharmachemica.com |

| This compound-2,3(1H,4H)-dione | 10⁻³ | Increased | Decreased | 92.6 | nih.govderpharmachemica.com |

| 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione | 10⁻³ | Increased | Decreased | 86 | jmaterenvironsci.com |

Adsorption Isotherms (e.g., Langmuir Isotherm)

The protective action of this compound derivatives is attributed to their adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. derpharmachemica.comaphrc.orgderpharmachemica.com The adsorption behavior of these inhibitors often follows the Langmuir adsorption isotherm. derpharmachemica.comimist.maderpharmachemica.com

The Langmuir isotherm model assumes the formation of a monolayer of the inhibitor on the metal surface, with each adsorption site holding one molecule. oxfordreference.com The fit of experimental data to this isotherm suggests that the inhibitor molecules are adsorbed uniformly onto the mild steel surface. derpharmachemica.comimist.ma The standard free energy of adsorption (ΔG°ads) can be calculated from the Langmuir isotherm, providing insight into the nature of the adsorption process. derpharmachemica.comimist.ma For 1,4-dihydro-6-methyl-quinoxaline-2,3-dione, a calculated ΔG°ads value of -53.82 kJ mol⁻¹ suggests a comprehensive adsorption that includes both physical and chemical interactions. derpharmachemica.com

Effect of Concentration and Temperature on Inhibition Efficiency

The effectiveness of this compound derivatives as corrosion inhibitors is influenced by both their concentration in the corrosive medium and the temperature of the system. imist.maderpharmachemica.comuniven.ac.za

Effect of Concentration: As a general trend, the inhibition efficiency of this compound derivatives increases with an increase in their concentration. jmaterenvironsci.comimist.maderpharmachemica.com This is because a higher concentration leads to greater surface coverage by the inhibitor molecules, providing a more effective barrier against corrosion. imist.maderpharmachemica.com Studies have shown a progressive increase in inhibition efficiency as the concentration of inhibitors like 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione and this compound-2,3(1H,4H)-dione is raised from 10⁻⁶ M to 10⁻³ M. imist.maderpharmachemica.com

Effect of Temperature: The influence of temperature on the inhibition efficiency can vary. nih.govuniven.ac.za For some quinoxaline derivatives, the inhibition efficiency was found to decrease with increasing temperature. nih.govuniven.ac.za This can be attributed to the desorption of the inhibitor molecules from the metal surface at higher temperatures. univen.ac.za However, in other cases, the inhibition efficiency might increase with temperature, suggesting a chemisorption mechanism where the adsorption process is enhanced at higher temperatures. imist.ma

Surface Analysis Techniques (e.g., SEM)

Scanning Electron Microscopy (SEM) has been utilized to study the surface morphology of metals in the presence of this compound derivatives, particularly in the context of corrosion inhibition. These studies provide visual evidence of the protective film formed by the inhibitor on the metal surface.

In a study investigating the corrosion inhibition of mild steel in a 1 M hydrochloric acid (HCl) solution, SEM analysis was performed on mild steel samples. jmaterenvironsci.comresearchgate.net The SEM micrograph of polished mild steel showed a smooth surface. After immersion in the HCl solution without an inhibitor, the surface appeared rough, with significant damage characterized by cavities and pores, which is indicative of uniform corrosion. jmaterenvironsci.com

However, in the presence of a this compound derivative, specifically 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione, the SEM image revealed a significantly less damaged and smoother surface. jmaterenvironsci.com This observation suggests the formation of a protective adsorbed film of the inhibitor on the mild steel surface, which effectively hinders the corrosive action of the acid. jmaterenvironsci.comresearchgate.net The presence of this film is a direct indication of the inhibitor's efficacy. Similar studies on other quinoxaline derivatives have also confirmed their ability to form a protective layer on metal surfaces, as evidenced by SEM analysis. imist.majmaterenvironsci.com

Other Biological and Pharmacological Activities

Derivatives of quinoxaline, including those with a methyl group at the 6-position, have been investigated for a variety of biological and pharmacological activities beyond their applications in material science. ipp.ptresearchgate.net

Antidiabetic and Hypoglycemic Effects

Quinoxaline derivatives have emerged as a class of compounds with significant potential in the management of diabetes. mdpi.comresearchgate.netsemanticscholar.org Research has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism and to exert hypoglycemic effects.

A novel series of diphenylquinoxaline-6-carbohydrazide hybrids were designed and synthesized as potential α-glucosidase inhibitors. nih.gov Alpha-glucosidase is an enzyme that plays a crucial role in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia. The synthesized compounds were screened for their α-glucosidase inhibitory activity, and many exhibited potent inhibition compared to the standard drug, acarbose. nih.gov

For instance, several derivatives showed IC50 values (the concentration of an inhibitor where the response is reduced by half) significantly lower than that of acarbose. The most potent derivative in this series, compound 7e , which features a 3-fluorophenyl moiety, was subjected to further kinetic studies. These studies revealed a competitive type of inhibition, indicating that the compound competes with the substrate for binding to the active site of the enzyme. nih.gov Molecular docking studies corroborated these findings, showing that the diphenylquinoxaline-6-carbohydrazide hybrids fit well into the active site of α-glucosidase. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Diphenylquinoxaline-6-carbohydrazide Hybrids

| Compound | IC50 (µM) |

| 7a | 110.6 ± 6.0 |

| 7b | 150.2 ± 5.5 |

| 7c | 210.8 ± 3.2 |

| 7d | 125.4 ± 2.8 |

| 7e | 110.6 ± 6.0 |

| 7k | > 750 |

| Acarbose (Standard) | 750.0 ± 10.5 |

| Data sourced from a study on diphenylquinoxaline-6-carbohydrazide hybrids as α-glucosidase inhibitors. nih.gov |

Antithrombotic Activity

Certain quinoxalinone derivatives have been identified and patented for their antithrombotic activity. sapub.orgresearchgate.net These compounds have the potential to prevent the formation of blood clots. Examples of such patented compounds include 3-{4-[5-(2,6-dimethyl-piperidin-1-yl)-pentyl]-3-oxo-3,4-dihydro-quinoxalin-2-yl}-4-hydroxy-benzamidine and 4-(4,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-ylmethyl)-benzamidine. sapub.orgresearchgate.net The development of quinoxaline-based antithrombotic agents remains an active area of research in medicinal chemistry. mdpi.comsemanticscholar.orgscholarsresearchlibrary.com

Antidepressant and Neurological Activities

The quinoxaline scaffold is recognized for its broad spectrum of activity within the central nervous system, including potential antidepressant and other neurological effects. ipp.ptijpsjournal.comijpsr.com The structural similarity of quinoxaline to other neuroactive molecules has prompted the investigation of its derivatives for various neurological applications. mdpi.com

Quinoxaline derivatives have been explored for their antidepressant properties, with some compounds showing promising activity in preclinical studies. mdpi.comscholarsresearchlibrary.com The versatility of the quinoxaline ring system allows for the synthesis of a wide array of derivatives, enabling the fine-tuning of their pharmacological properties to target specific neurological pathways. ijpsjournal.comijpsr.com

Coordination Chemistry and Complexation Studies

Metal Complexes of 6-Methylquinoxaline and its Derivatives

This compound and its derivatives have been used to synthesize a range of transition metal complexes. These studies often involve direct reaction of the ligand with a metal salt in a suitable solvent.

The synthesis of transition metal complexes involving this compound derivatives has been reported for various metals, including copper, chromium, manganese, cobalt, nickel, and zinc. researchgate.netjournalirjpac.comclarku.edu

One specific example is the copper(II) complex, [Cu(6-Mequinox)₂(NO₃)₂], which has been successfully synthesized and characterized. clarku.eduresearcher.life In another study, a series of complexes with the general formulae [ML(H₂O)₂]Cl₂ (where M = Mn(II), Co(II), Ni(II), Cu(II), and Zn(II)) and [CrL(H₂O)Cl]Cl₂ were prepared using a Schiff base derived from this compound-2,3(1H,4H)-dione. researchgate.netjournalirjpac.com These complexes were characterized using techniques such as GC-MS, ¹H and ¹³C NMR spectroscopy, and elemental analyses. researchgate.netjournalirjpac.com

Furthermore, halide complexes of Co(II), Ni(II), and Cu(II) with derivatives like 6-methyl-2,3-di-(2-dipyridyl)quinoxaline have been synthesized. isca.in Binuclear Re(I) complexes using 2,3-di(2-pyridyl)-6-methylquinoxaline as a bridging ligand have also been studied. isca.in Characterization of these compounds relies on a suite of spectroscopic and analytical methods, including IR, UV-Vis, and mass spectrometry, to confirm their composition and structure. isca.ineurjchem.com

Table 1: Examples of Synthesized this compound Derivative Complexes

| Complex Formula | Metal Ion | Ligand | Reference |

|---|---|---|---|

| [Cu(6-Mequinox)₂(NO₃)₂] | Cu(II) | This compound | researcher.life, clarku.edu |

| [ML(H₂O)₂]Cl₂ | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Schiff base of this compound-2,3(1H,4H)-dione | researchgate.net, journalirjpac.com |

| [CrL(H₂O)Cl]Cl₂ | Cr(III) | Schiff base of this compound-2,3(1H,4H)-dione | researchgate.net, journalirjpac.com |

| [Re(CO)₃Cl]₂BL | Re(I) | 2,3-di(2-pyridyl)-6-methylquinoxaline (BL) | isca.in |

The coordination behavior of this compound and its derivatives can vary significantly. In simpler complexes, the quinoxaline (B1680401) moiety can act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. isca.in This is observed in complexes like MoCl₄L₂ where L is a quinoxaline ligand. isca.in

However, derivatives of this compound are often designed to be bidentate or polydentate ligands. For instance, 2,3-di-(2-pyridyl)quinoxaline and its methyl-substituted analogues act as bidentate chelating ligands, coordinating through a pyridine (B92270) nitrogen and the nearest quinoxaline nitrogen. isca.inpsu.edu In some polymeric structures, all three nitrogen atoms of a ligand like 2-(2'-pyridyl)quinoxaline can be involved in coordination, demonstrating more complex bridging behavior. isca.in Schiff bases derived from this compound can be polydentate, offering multiple coordination sites. researchgate.netjournalirjpac.com The formation of binuclear complexes, such as those with Re(I), highlights the ability of these ligands to act as bridging ligands , connecting two metal centers. isca.in

Substituents on the quinoxaline ring play a critical role in the electronic properties of the ligand, which in turn affects the formation and stability of its metal complexes. The methyl group at the 6-position is an electron-donating group. This increases the electron density on the quinoxaline ring system, potentially enhancing the basicity of the nitrogen atoms and their ability to coordinate to metal ions.

Studies on related quinoxaline 1,4-dioxides show that the electronic nature of substituents (electron-donating vs. electron-withdrawing) and their position (e.g., 6- versus 7-position) strongly influence the reactivity and properties of the molecule. mdpi.comnih.gov For example, the yield of 6-substituted isomers in certain reactions increases with the electron-withdrawing properties of the substituent. mdpi.com While these studies are on N-oxides, the underlying principle of electronic effects is fundamental to coordination chemistry. An electron-donating group like the methyl group in this compound can influence the stability constants of the resulting metal chelates. eurjchem.com

Structural Elucidation of Metal Complexes

Determining the precise three-dimensional structure of these metal complexes is crucial for understanding their properties. X-ray crystallography and magnetic susceptibility studies are two primary methods used for this purpose.